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Compound of Interest

Compound Name: 3-Benzyloxyaniline

Cat. No.: B072059

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzyloxyaniline, a versatile
chemical intermediate with significant applications in pharmaceutical development, organic
synthesis, and materials science. This document details its chemical and physical properties,
spectroscopic data, synthesis protocols, and explores its potential biological activities and
associated mechanisms.

Chemical and Physical Properties

3-Benzyloxyaniline, also known as 3-(phenylmethoxy)benzenamine, is a monosubstituted
aniline derivative. Its core structure consists of an aniline ring substituted at the meta-position
with a benzyloxy group. This combination of a reactive amine and a bulky, relatively stable
ether linkage imparts unique chemical characteristics to the molecule, making it a valuable
building block in the synthesis of more complex structures.[1][2]

Table 1: Physicochemical Properties of 3-Benzyloxyaniline
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Property Value Reference(s)

CAS Number 1484-26-0 [1][2][3]

Molecular Formula Ci13H13NO [11[2][3]

Molecular Weight 199.25 g/mol [11[2]

Appearance Light brown to beige or tan (1]
powder/crystal

Melting Point 61-69 °C [1]

Boiling Point 170 °C @ 3 Torr [3]

Purity >98% (GC)

Solubility Soluble in Methanol [5]

Store at 0-8 °C in a cool, dark
Storage place under an inert [1][6]

atmosphere.

Table 2: Chemical Identifiers for 3-Benzyloxyaniline
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Identifier Value Reference(s)

IUPAC Name 3-(phenylmethoxy)aniline [7]
3-Aminophenyl benzyl ether,

Synonyms - [61[7]
m-(Benzyloxy)aniline
INnChI=1S/C13H13NO/c14-12-

InChl 7-4-8-13(9-12)15-10-11-5-2-1- [31[7]
3-6-11/h1-9H,10,14H2
IGPFOKFDBICQMC-

InChiKey [31[7]

UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=
CC(=C2)N

[317]

MDL Number MFCD00007784 [1]
PubChem CID 92892 [1]
EC Number 216-056-6

Spectroscopic Data

The structural characterization of 3-Benzyloxyaniline is supported by various spectroscopic

techniques. The following tables summarize the key spectral data.

Table 3: 1H NMR Spectral Data of 3-Benzyloxyaniline
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Table 4: 13C NMR Spectral Data of 3-Benzyloxyaniline

Chemical Shift

Assignment Solvent Reference(s)
(ppm)
Data not explicitly
found in search - CDCls [8]

results

Table 5: IR Spectral Data of 3-Benzyloxyaniline

Wavenumber . . .
Vibration Mode Intensity Reference(s)
(cm™)
N-H Symmetric &
3400 - 3500 Asymmetric Stretch - [9] (Predicted)
(Amine)
C-H Stretch ]
3030 - 3100 ) - [9] (Predicted)
(Aromatic)
C-H Stretch (Aliphatic )
2850 - 3000 - [9] (Predicted)
-CH2-)
1600 - 1620 N-H Bend (Amine) - [9] (Predicted)
C=C Stretch ]
1580 - 1600 o - [9] (Predicted)
(Aromatic Ring)
C=C Stretch )
1450 - 1500 o - [9] (Predicted)
(Aromatic Ring)
C-N Stretch (Aryl _
1200 - 1300 ) - [9] (Predicted)
Amine)
C-O Stretch (Aryl ]
1000 - 1100 - [9] (Predicted)

Ether)

Table 6: Mass Spectrometry Data of 3-Benzyloxyaniline
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Relative Intensity

mlz (%) Putative Fragment Reference(s)
199 38.9 M]* [3]
91 100.0 i[:r:)H7]+ (Tropylum [3]
65 10.4 [CsHs]+ [3]
198 2.4 [M-H]* [3]
92 8.1 [C7Hs]* [3]
80 3.0 - [3]
39 2.9 - [3]
200 5.7 [M+1]* [3]

Experimental Protocols

The synthesis of 3-Benzyloxyaniline is most commonly achieved through palladium-catalyzed
cross-coupling reactions or the reduction of a nitro precursor.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 3-Benzyloxyaniline from 3-
bromoaniline and 4-(benzyloxy)phenylboronic acid.

Materials:

3-Bromoaniline

4-(Benzyloxy)phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]

Potassium Carbonate (K2CO3)

Toluene
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Ethanol

Deionized Water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, combine 3-bromoaniline (1.0 mmol, 1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2
mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

e Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

o Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20
minutes to remove dissolved oxygen.

o Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0)
(0.05 mmol, 5 mol%).

o Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for
12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the
mixture with ethyl acetate (20 mL) and water (20 mL).

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and
extract the aqueous layer with ethyl acetate (2 x 15 mL).

e Washing: Combine the organic layers and wash with brine (2 x 20 mL).

o Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.
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« Purification: Purify the crude product by column chromatography on silica gel using a mixture
of hexane and ethyl acetate as the eluent to afford the pure 3-benzyloxyaniline.

Synthesis via Reduction of 1-(Benzyloxy)-3-
hitrobenzene

An alternative route involves the selective reduction of the nitro group of 1-(benzyloxy)-3-
nitrobenzene.

Materials:

1-(Benzyloxy)-3-nitrobenzene

Rhodium on a carrier catalyst (e.g., Rh/C)

Metal salt (e.g., ferrous acetate, nickel nitrate, or cobalt acetylacetonate)

Amine additive (e.g., pyrrolidine)

Solvent (e.g., ethanol, methanol)

Hydrogen source (e.g., Hz2 gas)
Procedure:

o Reaction Setup: To a suitable reaction vessel, add 1-(benzyloxy)-3-nitrobenzene, the
rhodium catalyst, the metal salt, and the amine additive in a suitable solvent.

¢ Reaction: Carry out the catalytic reduction under a hydrogen atmosphere at a suitable
temperature and pressure until the starting material is consumed (monitored by TLC or GC).
The addition of the metal salt and amine additive can significantly enhance the reaction rate
and selectivity for the reduction of the nitro group while preserving the benzyl ether linkage.

[5]

o Workup and Purification: After the reaction is complete, filter the catalyst. The filtrate is then
concentrated, and the crude product is purified by standard methods such as crystallization
or column chromatography.
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Biological Activity and Signaling Pathways

While 3-Benzyloxyaniline itself is primarily used as a chemical intermediate, its structural motif
is found in molecules with interesting biological activities. Derivatives of benzyloxyanilines have
been explored for their potential as anticancer agents and enzyme inhibitors.

Potential as a Monoamine Oxidase (MAO) Inhibitor
Scaffold

Derivatives containing a benzyloxy pharmacophore have been investigated as inhibitors of
monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of
neurotransmitters.[10] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[10]
The benzyloxy group can interact with the hydrophobic active site of the enzyme.

Enzyme Active Site

FAD Cofactor

Hydrophobic
Active Site

utilizes

MAO-B Enzyme

contains

Benzyloxyaniline binds to Competitive Inhibition of
Derivative Binding Dopamine Metabolism

Click to download full resolution via product page

Caption: Logical workflow of competitive MAO-B inhibition by a benzyloxyaniline derivative.
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Potential Involvement in Ribonucleotide Reductase (RR)
Signaling

Derivatives of 3-benzyloxyaniline have been designed to target ribonucleotide reductase
(RR), an enzyme essential for DNA synthesis and repair.[11] The RRM2 subunit of RR is often
overexpressed in cancer cells and is a target for anticancer therapies.[11][12] Inhibition of
RRM2 can lead to a depletion of the dNTP pool, making cancer cells more susceptible to DNA

damaging agents like radiation.
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RRM?2 Inhibition and Downstream Effects

3-Benzyloxyaniline
Derivative

RRM2 Subunit of
Ribonucleotide Reductase

Decreased
dNTP Pool

'

Impaired
DNA Damage Repair

Increased Enhanced
Apoptosis Radiosensitivity
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MTT Cytotoxicity Assay Workflow

1. Cell Seeding
(e.g., 96-well plate)

2. Incubation
(24h, 37°C, 5% CO2)

3. Compound Treatment
(Serial dilutions of
3-Benzyloxyaniline derivative)

4. Incubation
(24-72h)

5. Add MTT Reagent

A

6. Incubation
(4h, 37°C)

7. Solubilize Formazan
(e.g., with DMSO)

8. Measure Absorbance
(e.g., at 570 nm)

9. Data Analysis
(Calculate ICso)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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